molecular formula C21H22N4O3S B2433071 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847916-15-8

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2433071
CAS No.: 847916-15-8
M. Wt: 410.49
InChI Key: YBPRXYYVZPIKDL-UHFFFAOYSA-N
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Description

The compound 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a sophisticated synthetic molecule designed for investigative research, integrating multiple privileged pharmacophores. Its structure is based on an imidazo[4,5-b]quinoxaline core, a heterocyclic system of significant interest in medicinal chemistry due to its diverse biological activities . This core structure is functionally modified with a tetrahydrofuran moiety, which can influence the compound's pharmacokinetic properties, and a m-tolylsulfonyl group, a classic sulfonamide derivative known to be present in various therapeutic agents . The strategic incorporation of these groups is intended to yield a compound with unique electronic and steric properties for scientific investigation. This chemical is positioned as a valuable tool for researchers exploring new therapeutic agents. Quinoxaline and fused quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potent antitumor effects . Some derivatives are known to induce apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways . Furthermore, the imidazoquinoxaline scaffold is under investigation for its immunomodulating potential , while related quinoxaline compounds have shown promise as inhibitors of viral replication, including influenza and coronaviruses . The presence of the sulfonamide functionality further expands its potential research applications, as this group is found in compounds with antibacterial, antifungal, and carbonic anhydrase inhibiting activity . Researchers can utilize this compound to probe these and other biological mechanisms, study structure-activity relationships (SAR), and identify novel targets in cellular and biochemical assays.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15-6-4-8-17(12-15)29(26,27)25-14-24(13-16-7-5-11-28-16)20-21(25)23-19-10-3-2-9-18(19)22-20/h2-4,6,8-10,12,16H,5,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPRXYYVZPIKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, including ion channel modulation, cell differentiation, and survival, as well as the regulation of mood and cognition.

Biochemical Pathways

The compound’s interaction with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway through the IP3 receptor, which is crucial for various cellular functions. .

Pharmacokinetics

A related compound demonstratedhigh brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice This suggests that the compound might have good bioavailability and can cross the blood-brain barrier effectively

Biological Activity

The compound 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a complex structure that includes a tetrahydrofuran moiety and an imidazoquinoxaline ring system. The presence of the m-tolylsulfonyl group enhances its solubility and biological interactions.

Antitumor Activity

Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant antitumor properties. For instance, related compounds have shown potent inhibitory effects against various cancer cell lines. In one study, derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 (µM)Reference
Compound AHePG-20.29
Compound BCaco-20.90
This compoundA431TBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that quinoxaline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Microorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
  • Apoptosis Induction : Studies suggest that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving A431 human epidermoid carcinoma cells, a derivative similar to the target compound was found to inhibit Stat3 phosphorylation, leading to decreased cell proliferation. The results indicated that this mechanism could be pivotal in developing targeted cancer therapies .

Case Study 2: Antimicrobial Effects

A series of quinoxaline derivatives were evaluated for their antibacterial effects against clinical isolates of resistant bacteria. The tested compounds demonstrated significant activity against multi-drug resistant strains, suggesting potential as new antibiotics .

Scientific Research Applications

Medicinal Chemistry

The imidazoquinoxaline derivatives have been extensively studied for their antitumor and antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines and bacterial strains. For instance, studies have shown that certain quinoxaline derivatives possess higher inhibitory effects on tumor cells compared to established chemotherapeutics like doxorubicin, thus highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial applications. Quinoxalines are known to exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have indicated that the synthesized derivatives of imidazoquinoxaline demonstrate significant inhibition against various bacterial strains, suggesting their utility in developing new antibiotics .

Drug Development

Due to its favorable pharmacological properties, 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is being explored as a lead compound in drug discovery programs targeting diseases such as cancer and bacterial infections. The compound's ability to modulate biological pathways makes it a valuable candidate for further optimization and testing .

Case Study 1: Anticancer Activity

A study focusing on the synthesis of novel quinoxaline derivatives reported that compounds structurally related to imidazoquinoxalines exhibited potent anticancer activities against several human cancer cell lines. The research utilized MTT assays to evaluate cell viability, revealing IC50 values that indicate significant cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of various quinoxaline derivatives. The results demonstrated that specific modifications to the imidazoquinoxaline structure could enhance antimicrobial efficacy against resistant bacterial strains. The findings suggest that further structural optimization could lead to the development of new therapeutic agents .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryPotent anticancer activity; IC50 values >100 μg/mL for normal cells
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria
Drug DevelopmentPotential lead compound for cancer and bacterial infections

Chemical Reactions Analysis

Nucleophilic Substitution

The dichloroquinoxaline precursor undergoes SNAr (nucleophilic aromatic substitution) due to the electron-deficient aromatic ring. Thioureas act as nucleophiles, replacing chlorine atoms at positions 2 and 3 .

Sulfonamide Formation

The introduction of the m-toluenesulfonyl group involves sulfonation . This step typically employs sulfonating agents like m-toluenesulfonyl chloride in basic conditions, forming a stable sulfonamide linkage.

Alkylation

The THF-derived methyl group is introduced via alkylation , likely through alkylation of an amine or sulfonamide nitrogen. This step enhances the compound’s solubility and reactivity.

Potential Chemical Reactions

The compound can participate in diverse reactions due to its functional groups:

Reaction Type Functional Group Involved Outcome
HydrolysisSulfonamideCleavage to amine
AlkylationSulfonamide nitrogenIntroduction of alkyl groups
SulfonationAromatic ringAddition of sulfonic acid groups
OxidationTHF ringFormation of epoxides or ketones

Structural and Mechanistic Insights

The compound’s imidazo[4,5-b]quinoxaline core and sulfonamide moiety are critical for its reactivity. The THF side chain may act as a stabilizing group or facilitate further functionalization.

Q & A

Q. What are the established synthetic routes for preparing 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)imidazoquinoxaline derivatives?

Synthesis typically involves multi-step reactions, starting with functionalization of the quinoxaline core. For example:

  • Step 1 : Condensation of tetrahydrofuran-2-ylmethylamine with halogenated quinoxaline precursors in tetrahydrofuran (THF) under reflux conditions, as seen in analogous imidazoquinoxaline syntheses .
  • Step 2 : Sulfonylation using m-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. Reaction monitoring via TLC or HPLC ensures intermediate purity .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/dichloromethane mixtures yields the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration and regiochemistry, particularly for the tetrahydrofuran and sulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the imidazoquinoxaline core, as demonstrated in structurally similar compounds .
  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Q. What solvents and reaction conditions are optimal for stabilizing intermediates during synthesis?

  • Solvent Choice : THF and dichloromethane are common for their inertness and ability to dissolve polar intermediates. Ethanol is preferred for recrystallization due to its moderate polarity .
  • Temperature Control : Reflux (e.g., THF at 66°C) ensures kinetic control in cyclization steps, while room-temperature conditions prevent decomposition of sensitive intermediates .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses of imidazoquinoxaline derivatives?

  • Stepwise Optimization :
    • Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) enhances sulfonylation efficiency .
    • Purification : Use preparative HPLC for challenging separations, especially when stereoisomers form .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling timely adjustments .
  • Solvent Effects : Polar aprotic solvents like DMF may improve solubility of sulfonylated intermediates but require rigorous drying to avoid hydrolysis .

Q. What mechanistic insights explain regioselectivity in the formation of the imidazoquinoxaline core?

  • Electrophilic Aromatic Substitution : The quinoxaline nitrogen’s lone pair directs electrophilic attack, favoring substitution at the 1- and 3-positions. DFT calculations on analogous systems support this model .
  • Steric Effects : Bulky substituents (e.g., m-tolylsulfonyl) hinder addition at sterically crowded positions, as shown in X-ray structures of related compounds .

Q. How does the m-tolylsulfonyl group influence the compound’s electronic and biological properties?

  • Electronic Effects : The sulfonyl group withdraws electron density, polarizing the quinoxaline ring and enhancing reactivity toward nucleophilic attack. This is corroborated by Hammett studies on sulfonamide derivatives .
  • Biological Implications : Sulfonyl groups improve metabolic stability and binding affinity in enzyme inhibition assays, as observed in triazoloquinoxaline analogs .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or DNA repair enzymes, leveraging crystal structures of homologous complexes .
  • MD Simulations : All-atom simulations (e.g., AMBER) assess stability of ligand-protein complexes over time, identifying key hydrogen bonds with the sulfonyl oxygen .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Case Study : reports a 75% yield for a related imidazoquinoxaline, while cites lower yields (22%) due to competing side reactions.
  • Resolution : Optimize stoichiometry (e.g., excess m-toluenesulfonyl chloride) and inert atmosphere (N2_2/Ar) to suppress oxidation byproducts .

Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?

  • Example : shows coplanar imidazoquinoxaline rings via X-ray, while NMR suggests dynamic puckering in solution.
  • Strategy : Variable-temperature NMR or NOESY experiments can reconcile these differences by probing conformational flexibility .

Methodological Recommendations

  • Synthetic Protocols : Adopt stepwise quenching and extraction (e.g., aqueous workup with NaHCO3_3 for sulfonylation) to isolate intermediates .
  • Analytical Workflow : Combine HRMS with 2D NMR (COSY, HSQC) for unambiguous structural validation .
  • Computational Tools : Use Gaussian 16 for DFT-based electronic profiling or PyMol for visualizing docking poses .

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